molecular formula C18H23N5O3S2 B2618208 Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887225-67-4

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2618208
CAS RN: 887225-67-4
M. Wt: 421.53
InChI Key: PUOZZBKXEQYHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds with piperazine-1-carboxylate structures have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers showed considerable activity against drug-sensitive and resistant MTB strains, highlighting their potential as scaffolds for developing new antituberculosis drugs (Lv et al., 2017).

Antioxidant Activity

The synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives has been reported, where some derivatives exhibited remarkable antioxidant activity, potentially offering therapeutic benefits against oxidative stress-related diseases (Zaki et al., 2017).

Anticancer Activity

Research has explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, indicating some compounds' potential as anticancer agents. This research is crucial for developing new therapeutic agents for cancer treatment (Mallesha et al., 2012).

Design and Synthesis for Specific Inhibitory Activity

The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been investigated for their in vitro activity against specific bacterial enzymes, demonstrating the potential for targeting bacterial mechanisms for therapeutic applications (Jeankumar et al., 2013).

Synthesis for Antimicrobial Agents

Studies on the synthesis of thiazolidinone derivatives and their evaluation as antimicrobial agents reveal the importance of structural modifications in enhancing antimicrobial efficacy. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial strains (Patel et al., 2012).

properties

IUPAC Name

ethyl 4-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-4-26-18(25)23-9-7-22(8-10-23)16(24)11-27-15-6-5-14(20-21-15)17-12(2)19-13(3)28-17/h5-6H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZZBKXEQYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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